Increased Lipophilicity vs. Linear Boc-ethylenediamine Enhances Membrane Permeability Potential
Compared to the simple linear building block N-Boc-ethylenediamine (XLogP3 = 0.0), the target compound exhibits a significantly higher computed lipophilicity [1]. This difference is attributed to the presence of the cyclobutyl ring and suggests improved passive membrane permeability for final compounds derived from this building block [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | N-Boc-ethylenediamine (PubChem CID 187201), XLogP3 = 0.0 |
| Quantified Difference | ΔXLogP3 = +1.3 units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
Higher lipophilicity is a key determinant for crossing biological membranes, making the target compound a more valuable precursor for developing cell-permeable probes or drugs.
- [1] PubChem. (2026). Compound Summary for CID 80487824; PubChem Compound Summary for CID 187201. National Center for Biotechnology Information. View Source
